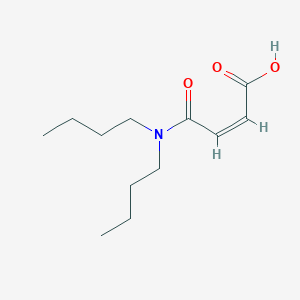
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate is an organic compound with the molecular formula C14H12O6 It is known for its unique structure, which includes a cyclopentyl ring substituted with phenyl and multiple oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl group or other substituents on the cyclopentyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
科学研究应用
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its phenyl and cyclopentyl moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2,3,5-trioxo-4-phenyl-cyclopentyl)acetate: A closely related compound with similar structural features and reactivity.
Phenylhydrazone derivatives: Compounds with similar phenyl and hydrazone moieties, used in various chemical and biological studies.
Cyclopentyl oxo derivatives: Molecules with cyclopentyl rings and oxo groups, exhibiting comparable chemical behavior and applications.
属性
CAS 编号 |
6362-71-6 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
ethyl 2-oxo-2-(2,3,5-trioxo-4-phenylcyclopentyl)acetate |
InChI |
InChI=1S/C15H12O6/c1-2-21-15(20)14(19)10-11(16)9(12(17)13(10)18)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI 键 |
LZEUDAOKEUPHRO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1C(=O)C(C(=O)C1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
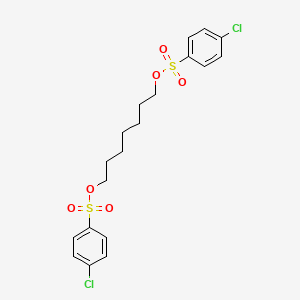
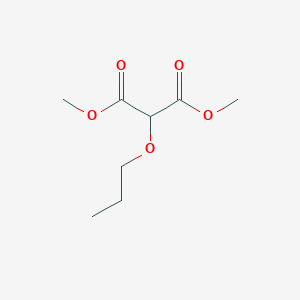
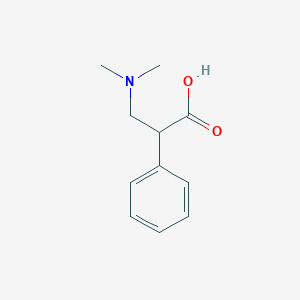
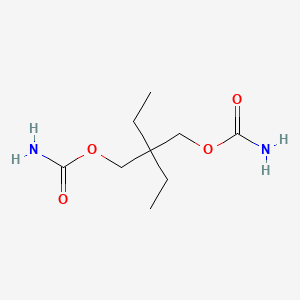
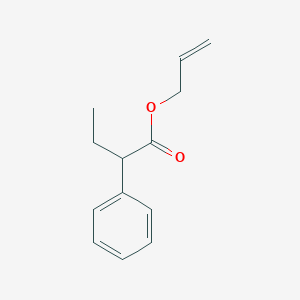
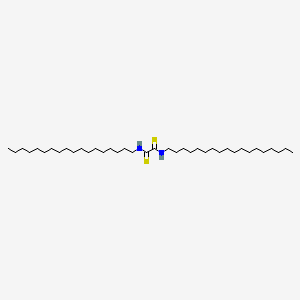
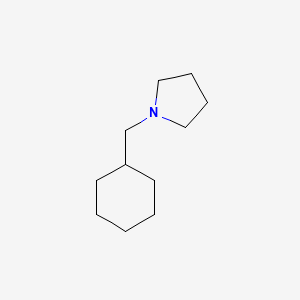

![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
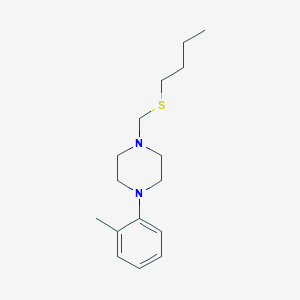
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
